molecular formula C17H11ClN2O2 B5764418 4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile

4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile

Cat. No.: B5764418
M. Wt: 310.7 g/mol
InChI Key: NZYOGSPBUAQHCA-NSIKDUERSA-N
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Description

4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile is a synthetic organic compound with a complex structure It features a cyano group, a chloro group, and a methoxy group, making it a versatile molecule in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with a suitable cyanoethenylating agent under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets. The compound’s cyano and chloro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-hydroxy-5-methoxybenzaldehyde: Shares similar functional groups but lacks the cyanoethenyl moiety.

    4-[(E)-2-(3-chloro-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile: Similar structure but without the methoxy group.

    4-[(E)-2-(3-chloro-4-methoxyphenyl)-1-cyanoethenyl]benzonitrile: Similar structure but without the hydroxyl group.

Uniqueness

4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2/c1-22-16-8-12(7-15(18)17(16)21)6-14(10-20)13-4-2-11(9-19)3-5-13/h2-8,21H,1H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYOGSPBUAQHCA-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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